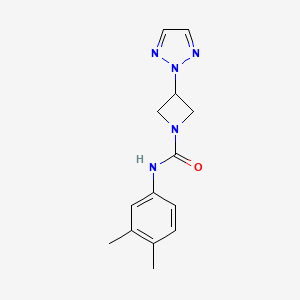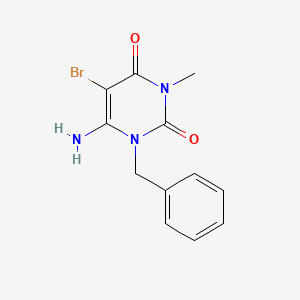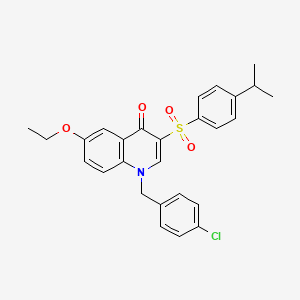
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide, also known as DTAC, is a novel compound that has been synthesized and studied for its potential scientific applications. This compound belongs to the class of azetidine derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide is not fully understood. However, it has been suggested that N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide works by inhibiting the activity of certain enzymes and proteins in bacterial, fungal, and cancer cells. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to inhibit the activity of chitinase, an enzyme that is essential for the growth and survival of fungi. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been found to have low toxicity in vitro, making it a potential candidate for further in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its simple and efficient synthesis method. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been shown to have low toxicity in vitro, making it a suitable candidate for further in vivo studies. However, one of the limitations of N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for research on N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide. One of the directions is to study its potential use as an antimicrobial agent. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Another direction is to study its potential use as a cancer therapy. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been found to induce apoptosis in cancer cells, making it a potential candidate for further studies in cancer treatment. Additionally, further studies can be conducted to understand the mechanism of action of N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide and its potential use in the treatment of other diseases such as inflammatory diseases.
Métodos De Síntesis
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dimethylphenyl isocyanate with 2-azidoethylamine in the presence of copper (I) iodide as a catalyst. The reaction results in the formation of N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, and anticancer properties. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-3-4-12(7-11(10)2)17-14(20)18-8-13(9-18)19-15-5-6-16-19/h3-7,13H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPLYWXKOMNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3N=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440306.png)



![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)
![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)




![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)

![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)